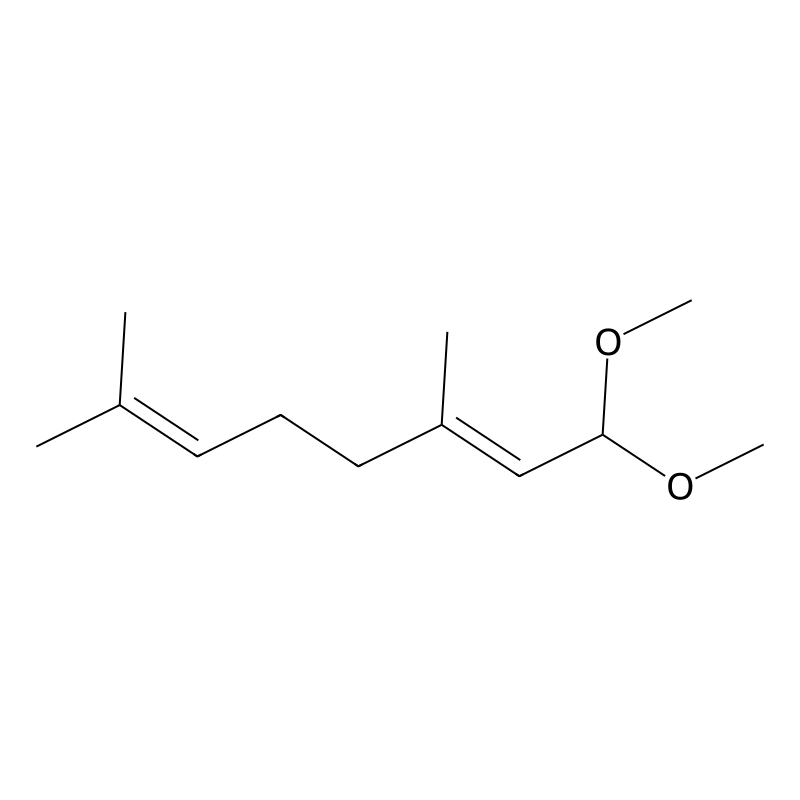

Citral dimethyl acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science and Flavoring:

- Flavoring Agent: Citral dimethyl acetal possesses a lemony, fruity aroma and is used as a flavoring agent in various food and beverage products like candies, ice creams, and soft drinks [].

Organic Chemistry and Synthesis:

- Precursor Molecule: Due to its reactive functional groups, citral dimethyl acetal serves as a valuable precursor molecule in organic synthesis. Researchers utilize it to synthesize various complex organic compounds, including fragrances, pharmaceuticals, and natural products [].

Material Science and Polymer Chemistry:

- Monomer for Biodegradable Polymers: Citral dimethyl acetal holds potential as a renewable resource for developing biodegradable polymers. Researchers are exploring its use in the synthesis of bio-based plastics with improved biodegradability and sustainability characteristics [].

Biological and Medical Research:

- Antimicrobial and Antifungal Properties: Studies suggest that citral dimethyl acetal exhibits potential antimicrobial and antifungal properties. Researchers are investigating its efficacy against various bacterial and fungal strains, exploring its potential applications in developing new antimicrobial agents [].

Agricultural Research:

Citral dimethyl acetal, with the chemical formula and a molecular weight of 198.31 g/mol, is a colorless to pale yellow liquid characterized by its pleasant citrus-like aroma. It is composed of a mixture of cis and trans isomers and is primarily used in the flavor and fragrance industry due to its appealing scent profile, which resembles that of lemon and other citrus fruits . The compound is insoluble in water but soluble in organic solvents, making it versatile for various applications .

- Hydrolysis: In the presence of water and acid, citral dimethyl acetal can hydrolyze to regenerate citral and methanol.

- Oxidation: Under certain conditions, it may be oxidized to form corresponding aldehydes or acids.

- Condensation Reactions: It can participate in condensation reactions with alcohols or amines, forming various derivatives.

The stability of citral dimethyl acetal under normal conditions makes it less reactive compared to other aldehyde derivatives, although it may decompose at elevated temperatures or when exposed to moisture .

Citral dimethyl acetal can be synthesized through several methods:

- Acetalization: The most common method involves the reaction of citral with methanol in the presence of an acid catalyst. This process typically yields a mixture of cis and trans isomers.

- Reduction: Another approach includes the reduction of citral derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding acetal.

These methods highlight the versatility of citral dimethyl acetal synthesis in organic chemistry .

Citral dimethyl acetal finds extensive use in various industries:

- Flavoring Agent: Utilized in food products for its citrus flavor profile.

- Fragrance Component: Commonly included in perfumes and personal care products for its pleasant scent.

- Cosmetic Ingredient: Used in formulations for skin care products due to its aromatic properties.

Its unique odor profile makes it particularly valuable in creating fresh and fruity notes in fragrances and flavors .

Several compounds share structural similarities with citral dimethyl acetal. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Citral | Parent compound; known for strong citrus aroma. | |

| Citronellal | Found in citronella oil; used for insect repellents. | |

| Geranial | Isomer of citral; used primarily in perfumery. | |

| Limonene | Common terpene; provides lemon scent; less stable than acetals. | |

| Linalool | Floral scent; used widely in cosmetics and fragrances. |

Citral dimethyl acetal stands out due to its stability as an acetal compared to other aldehydes or terpenes that may be more reactive or less stable under similar conditions .

This detailed overview underscores the significance of citral dimethyl acetal within both the chemical synthesis landscape and its practical applications across various industries.

Molecular Formula and Structural Characteristics

Citral dimethyl acetal possesses the molecular formula C₁₂H₂₂O₂ with a molecular weight of 198.3 grams per mole [1] [2] [3]. The compound is systematically named 1,1-dimethoxy-3,7-dimethylocta-2,6-diene, reflecting its structural architecture as an acetal derivative [1] [2]. The molecule features a linear eight-carbon chain backbone with two double bonds positioned at the 2,6-positions and methyl substituents at the 3,7-positions [1] [3].

The structural framework consists of an acetal functional group at the terminal position, where two methoxy groups are bonded to the same carbon atom [2] [3]. This geminal diether arrangement is characteristic of acetal compounds formed through the reaction of aldehydes with alcohols [4]. The International Union of Pure and Applied Chemistry Standard InChI key for citral dimethyl acetal is ZSKAJFSSXURRGL-UHFFFAOYSA-N [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ [1] |

| Molecular Weight | 198.3 g/mol [1] |

| Chemical Abstract Service Number | 7549-37-3 [1] |

| EINECS Number | 231-434-0 [3] |

| MDL Number | MFCD00008909 [3] |

Stereochemistry and Isomerism

Citral dimethyl acetal exists as a mixture of geometric isomers, specifically cis and trans configurations [7] [8] [9]. Commercial preparations typically contain both stereoisomeric forms in varying proportions, with the total isomer content constituting greater than 90% purity by gas chromatography analysis [8] [9]. The isomerism arises from the restricted rotation around the C=C double bonds within the molecular structure [7].

The cis and trans isomers differ in the spatial arrangement of substituents around the double bonds, leading to distinct three-dimensional conformations [7] [8]. These stereochemical variations can influence physical properties such as boiling points and refractive indices, though both forms retain similar chemical reactivity patterns [8] [9]. The stereoisomeric mixture nature is explicitly indicated in commercial specifications, where products are labeled as "cis- and trans-mixture" [7] [8] [12].

Relationship to Parent Compound Citral

Citral dimethyl acetal is derived from citral (3,7-dimethyl-2,6-octadienal), which serves as the parent aldehyde compound [4] [22]. Citral itself exists as a mixture of two geometric isomers: geranial (trans-citral) and neral (cis-citral), both possessing the molecular formula C₁₀H₁₆O [22] [23]. The parent compound citral is an acyclic monoterpene aldehyde consisting of two isoprene units with a molecular weight of 152.24 grams per mole [22] [23].

The structural relationship between citral and its dimethyl acetal involves the protection of the aldehyde functional group through acetalization [4]. During acetal formation, the carbonyl carbon of citral becomes sp³ hybridized and bonds to two methoxy groups, while the remainder of the carbon skeleton remains unchanged [4] [29]. This transformation converts the reactive aldehyde functionality into a more stable acetal moiety while preserving the characteristic terpene backbone structure [4].

Citral is naturally occurring in essential oils of lemongrass, lemon myrtle, and other citrus-containing plants, serving as a precursor for vitamin A synthesis and fragrance applications [22] [25]. The conversion to the dimethyl acetal form enhances stability and modifies volatility characteristics compared to the parent aldehyde [4].

Physical Properties

Appearance and Organoleptic Profile

Citral dimethyl acetal manifests as a colorless to pale yellow liquid at room temperature [1] [3] [8]. The compound exhibits a characteristic fresh citrus odor with delicate grapefruit, verbena, and floral aspects [1]. The olfactory profile is described as green, citrus-like with lemon and lime notes, categorizing it within the citrus fragrance family [1] [4].

The organoleptic characteristics include a bright, refreshing scent reminiscent of lemon zest and natural citrus oils [1] [4]. At concentrations of 10 parts per million, the compound demonstrates taste characteristics described as green, citrus, lemon, grapefruit, and lime with woody and terpy nuances [4]. The sensory profile contributes to its applications in fragrance formulations where it provides green facets and blends effectively with aromatic and herbal notes [1].

Solubility Parameters

Citral dimethyl acetal demonstrates limited water solubility, being characterized as almost insoluble in water [4] [13]. The compound exhibits enhanced solubility in organic solvents, particularly alcohols and oils, consistent with its lipophilic nature [4]. The calculated logarithmic partition coefficient (LogP) values range from 3.76 to 3.82, indicating significant hydrophobic character [1] [4].

The poor aqueous solubility can be attributed to the predominance of hydrocarbon character in the molecular structure, with only two ether oxygen atoms providing limited hydrophilic interaction sites [4]. This solubility profile influences its behavior in formulations and extraction processes, requiring organic solvents for effective dissolution and handling [4].

Boiling Point, Density, and Refractive Index

The boiling point of citral dimethyl acetal occurs at 105-106°C under reduced pressure conditions of 10 mmHg [3] [4] [13]. At atmospheric pressure, extrapolated values suggest a boiling point of approximately 237.7°C [33]. The compound exhibits a density of 0.89 grams per milliliter at 25°C [3] [4], corresponding to a specific gravity of 0.89 [19].

The refractive index (n₂₀/D) measures 1.454 at 20°C [3] [4], providing an optical property useful for identification and purity assessment [19]. Additional physical constants include a flash point of 82°C (closed cup method) [3] [19], indicating moderate flammability characteristics [19].

| Physical Property | Value | Conditions |

|---|---|---|

| Boiling Point | 105-106°C [3] | 10 mmHg |

| Density | 0.89 g/mL [3] | 25°C |

| Refractive Index | 1.454 [3] | 20°C |

| Flash Point | 82°C [3] | Closed cup |

Vapor Pressure and Volatility Characteristics

Chemical Reactivity

Stability Factors

Citral dimethyl acetal demonstrates very good stability in fine fragrance applications and good stability in various cosmetic formulations including shampoos, shower gels, creams, soaps, and incense products [1]. The stability performance is categorized as moderate in detergent and candle applications, reflecting the influence of formulation pH and temperature conditions on acetal integrity [1].

The compound requires storage under inert gas atmosphere and is characterized as moisture sensitive [19]. Recommended storage conditions include maintenance in cool, dark environments below 15°C to preserve chemical integrity [19]. The acetal functional group provides enhanced stability compared to the parent aldehyde citral, as the geminal diether structure protects against oxidation and other degradation pathways that commonly affect carbonyl compounds [4].

Hydrolysis Mechanisms

The hydrolysis of citral dimethyl acetal follows classical acetal hydrolysis mechanisms involving acid-catalyzed cleavage of the carbon-oxygen bonds [16] [17] [28]. The reaction proceeds through protonation of one of the methoxy oxygen atoms, converting it into a good leaving group that is subsequently expelled by the remaining ether oxygen [28]. This generates an oxonium ion intermediate that undergoes nucleophilic attack by water molecules [28] [29].

The mechanism involves multiple steps: initial protonation of an alkoxy group, elimination of methanol to form a resonance-stabilized carbocation, nucleophilic addition of water to produce a hemiacetal intermediate, and final elimination of the second methanol molecule to regenerate the parent aldehyde citral [28] [29]. Research has demonstrated that silica-based reversed-phase high-performance liquid chromatography columns can catalyze this hydrolysis due to their inherent acidity, necessitating the addition of basic modifiers to prevent unwanted decomposition during analysis [16] [17].

Equilibrium Considerations

The formation and hydrolysis of citral dimethyl acetal represent reversible equilibrium processes governed by Le Chatelier's principle [29] [31]. The equilibrium position can be manipulated through control of reactant concentrations, with excess methanol favoring acetal formation while excess water promotes hydrolysis back to the parent aldehyde [29] [31].

Acid catalysis facilitates both the forward and reverse reactions, with the equilibrium constant dependent on temperature, pH, and solvent conditions [29] [31]. The acetal formation typically requires acid catalysts such as hydrochloric acid or sulfonic acid resins to achieve practical reaction rates [29] [31]. pH significantly influences the equilibrium position, with acidic conditions favoring hydrolysis while neutral to basic conditions stabilize the acetal form [16] [17] [42].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents a critical analytical tool for citral dimethyl acetal analysis, particularly when addressing the compound's susceptibility to acid-catalyzed hydrolysis. Research by Schickedantz and Reid demonstrated that conventional reversed-phase High-Performance Liquid Chromatography methods encounter significant challenges due to the acidic nature of silica-based stationary phases [1] [2].

The fundamental obstacle in High-Performance Liquid Chromatography analysis stems from the rapid hydrolysis of citral dimethyl acetal to citral and methanol when exposed to acidic silanol groups present on reversed-phase columns [1]. This degradation pathway severely compromises analytical accuracy and makes simultaneous determination of both the intact acetal and its hydrolysis products impossible under standard conditions.

To overcome these limitations, modified mobile phase compositions have been developed incorporating basic additives. The optimized High-Performance Liquid Chromatography method employs a mobile phase consisting of 60% acetonitrile and 40% aqueous solution containing 5-10 millimolar concentrations of ammonia or triethylamine [1] [2]. This basic modification effectively neutralizes acidic sites on the column, preventing acetal hydrolysis during chromatographic separation.

Instrumental Parameters and Conditions

The validated High-Performance Liquid Chromatography method utilizes an isocratic separation on ODS-Hypersil columns (5 micrometers, 4×125 millimeters) operated at 46°C with a flow rate of 1.0 mL/min [1] [2]. Detection is accomplished using ultraviolet diode array detection at 210 nanometers for acetals and 241 nanometers for unsaturated aldehydes. Under these conditions, citral dimethyl acetal elutes as a single peak at 5.1 minutes, while citral E/Z isomers appear between 2.8 and 3.0 minutes [1] [2].

Comparative studies evaluating different reversed-phase columns revealed significant variations in acetal stability. Column types examined included C8 and C18 phases bonded to Nova-Pak, Hypersil, and Zorbax supports [1] [2]. The ranking of column acidity, from least to most acidic, was determined as: Zorbax Rx-C8, Nova-Pak C18, Nova-Pak C8, ODS-Hypersil, and Zorbax ODS. This ranking correlated inversely with acetal hydrolysis rates, providing valuable guidance for method optimization.

Gas Chromatography and Retention Indices

Gas Chromatography represents the predominant analytical technique for citral dimethyl acetal characterization, offering superior resolution and sensitivity for volatile organic compounds. The National Institute of Standards and Technology maintains comprehensive retention index data for citral dimethyl acetal on standard capillary columns [3] [4] [5].

Retention Index Characterization

Using the Van Den Dool and Kratz retention index system on a non-polar DB-5 column (30 meters × 0.25 millimeters), citral dimethyl acetal exhibits a retention index of 1051 [3] [4] [5]. This value was established using helium carrier gas with a temperature program from 50°C to 250°C at a heating rate of 4 K/min. The retention index provides a temperature-independent parameter for compound identification, essential for inter-laboratory comparisons and database searches.

Analytical Conditions and Optimization

Commercial purity assessments consistently employ Gas Chromatography for citral dimethyl acetal quantification, with reported purities exceeding 90% by Gas Chromatography analysis [6] [7] [8]. The compound appears as a mixture of cis and trans isomers, reflecting the geometric isomerism possible around the C=C double bond in the terpene chain [6] [7] [8].

Gas Chromatography conditions require careful optimization to prevent thermal decomposition. The relatively low boiling point of 103°C at 9 mmHg suggests moderate thermal stability, but elevated injection port temperatures should be avoided to minimize decomposition [6] [7] [8]. Sample preparation typically involves direct injection of diluted solutions in suitable organic solvents.

Spectroscopic Methods

Infrared Spectroscopy Analysis

Infrared spectroscopy provides essential structural information for citral dimethyl acetal, revealing characteristic functional group vibrations that confirm the acetal structure. The National Institute of Standards and Technology maintains infrared spectral data acquired using transmission mode on a Unicam SP-200 spectrometer [9].

Characteristic Absorption Bands

The infrared spectrum of citral dimethyl acetal exhibits distinctive absorption patterns consistent with its acetal functionality and unsaturated aliphatic structure. Key absorption regions include C-H stretching vibrations in the 2990-2850 cm⁻¹ range, characteristic of aliphatic methyl and methylene groups [10]. The presence of the acetal functionality is confirmed by C-O stretching vibrations and the absence of carbonyl absorption that would indicate aldehyde contamination.

Additional spectroscopic evidence from related studies on acetals indicates characteristic patterns around 1138, 1123, and 1052 cm⁻¹, corresponding to C-O stretching modes of the acetal group [11]. These frequencies are diagnostic for dimethyl acetal structures and provide confirmation of successful acetalization.

The alkene functionality in the citral backbone contributes absorption bands in the 3100-3000 cm⁻¹ region for =C-H stretching and 1680-1620 cm⁻¹ for C=C stretching vibrations [10]. The conjugated nature of the double bonds may shift these frequencies slightly from isolated alkene values.

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for citral dimethyl acetal through detailed analysis of carbon and hydrogen environments. Certificate of analysis data confirms that ¹H Nuclear Magnetic Resonance spectra are consistent with the expected structure [12].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of citral dimethyl acetal exhibits characteristic signals for the acetal proton, typically appearing as a doublet around 5.0-5.5 ppm due to coupling with the adjacent alkene proton [11]. The six methoxy protons appear as a singlet around 3.3-3.7 ppm, representing the two equivalent OCH₃ groups attached to the acetal carbon.

The terpene backbone contributes multiple signals in the aliphatic region, including methyl groups on the double bonds appearing around 1.6-2.0 ppm. The alkene protons generate signals in the 5.0-6.5 ppm region, with chemical shifts dependent on the specific substitution pattern and geometric isomerism.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear Magnetic Resonance provides detailed information about the carbon framework, with the acetal carbon typically appearing around 100-105 ppm [11]. The methoxy carbons resonate around 53-55 ppm, while the alkene carbons appear in the 120-140 ppm region depending on substitution.

The advantage of ¹³C Nuclear Magnetic Resonance over mass spectrometry includes the ability to identify stereoisomers and thermally unstable compounds without degradation [13]. This technique proves particularly valuable for citral dimethyl acetal given its thermal sensitivity and potential for isomerization.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides essential molecular weight confirmation and structural information through characteristic fragmentation patterns. Studies on acetal compounds reveal predictable fragmentation pathways that aid in structural identification [14] [15] [16].

Electron Impact Ionization

Under electron impact conditions at 70 eV, acetals typically exhibit weak molecular ion peaks due to the inherent instability of the acetal functionality [14] [15] [16]. For citral dimethyl acetal, the molecular ion at m/z 198 may be observed with low intensity. The base peak commonly appears at m/z 75, corresponding to the [CH₃O-CH=OCH₃]⁺ ion, which is characteristic of dimethyl acetals [14] [15] [16].

Additional significant fragments include those resulting from loss of methanol (M-32) and sequential methanol losses. The terpene backbone contributes fragments through typical alkene cleavage patterns, including loss of isoprene units and formation of tropylium-type ions.

Chemical Ionization Mass Spectrometry

Chemical ionization using methane provides enhanced molecular weight information with the [M+1]⁺ ion typically serving as the base peak [14] [15] [16]. For citral dimethyl acetal, this would correspond to m/z 199. Characteristic fragmentation includes loss of methanol from the protonated molecule, yielding [(M+1)-CH₃OH]⁺ at m/z 167, and double methanol loss producing [(M+1)-2CH₃OH]⁺ at m/z 135.

Ammonia chemical ionization often produces cluster ions such as [M+18]⁺ and [M+35]⁺, corresponding to [M+NH₄]⁺ and [M+NH₄+NH₃]⁺ respectively [14] [15] [16]. However, the [M+1]⁺ ion may be absent under ammonia chemical ionization conditions, complicating molecular weight determination.

Method Validation Parameters

Analytical method validation for citral dimethyl acetal requires comprehensive evaluation of performance characteristics to ensure reliable quantitative results. The validation approach follows established guidelines for chromatographic methods and includes assessment of all critical performance parameters [17] [18] [19].

Linearity and Range

Linearity assessment requires evaluation across the expected analytical range, typically from the limit of quantitation to 120% of the working concentration [18]. For chromatographic methods, the correlation coefficient (r²) must exceed 0.990 to demonstrate acceptable linearity [17] [18]. Calibration curves should include a minimum of five concentration levels with triplicate injections at each level.

The calibration range must encompass all expected sample concentrations while maintaining acceptable accuracy and precision throughout. For citral dimethyl acetal in complex matrices, the range typically extends from 0.1 to 100 μg/mL, depending on the specific application and matrix complexity [1] [20].

Precision and Accuracy

Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) assessments [17] [18] [21]. Repeatability requires a minimum of six replicate measurements at the target concentration, with relative standard deviation typically below 2% for chromatographic methods [18]. Intermediate precision involves analysis by different analysts on different days using different equipment, with acceptable relative standard deviation below 3% [18].

Accuracy is evaluated through recovery studies using spiked matrix samples at multiple concentration levels [17] [18]. Acceptable recovery ranges from 70-130% for concentrations above the minimum reporting level, and 50-150% for concentrations at or below the minimum reporting level [17]. Recovery studies must include at least three concentration levels: low (near the limit of quantitation), medium (mid-range), and high (70% of the upper calibration limit) [17].

Detection and Quantitation Limits

Limit of detection determination follows statistical approaches using either signal-to-noise ratios (minimum 3:1) or standard deviation methods [17] [18]. The limit of quantitation requires a minimum signal-to-noise ratio of 10:1 and must demonstrate acceptable precision and accuracy at this concentration level [17] [18].

For citral dimethyl acetal analysis in High-Performance Liquid Chromatography systems, detection limits typically range from 0.1 to 1.0 μg/mL depending on the matrix complexity and detection method employed [1] [20]. Gas Chromatography methods generally provide lower detection limits due to superior separation efficiency and detector sensitivity.

Quantitative Analysis in Complex Matrices

Quantitative analysis of citral dimethyl acetal in complex matrices presents unique challenges requiring specialized approaches to overcome matrix effects and ensure accurate quantification. Matrix complexity varies significantly depending on the application, ranging from essential oils and fragrance formulations to food products and environmental samples [22] [23] [24].

Matrix Effect Assessment

Matrix effects can significantly impact analytical accuracy through ion suppression or enhancement in mass spectrometry detection, or through interference with chromatographic separation [22]. Comprehensive matrix effect evaluation requires comparison of analyte response in matrix-matched standards versus neat solvent standards. Matrix effects are considered significant if the response differs by more than ±20% [22].

For fragrance and flavor applications, matrix components commonly include other terpenes, esters, aldehydes, and alcohols that may co-elute or interfere with citral dimethyl acetal quantification [22] [25] [24]. Essential oil matrices present particular challenges due to the presence of chemically similar compounds with overlapping chromatographic behavior [26] [27] [13].

Sample Preparation Strategies

Effective sample preparation is crucial for accurate quantification in complex matrices. Direct injection may be suitable for simple matrices following appropriate dilution, but complex samples typically require extraction or cleanup procedures [22] [24]. Solid-phase microextraction and headspace analysis offer advantages for volatile compounds while minimizing matrix interference [26] [27].

For food and beverage matrices, sample preparation must address matrix components that could interfere with analysis or damage analytical columns [23] [28]. Protein precipitation, liquid-liquid extraction, or solid-phase extraction may be necessary depending on the specific matrix composition and target analyte concentration.

Quality Control and Assurance

Robust quality control measures are essential for reliable quantitative analysis in complex matrices. This includes regular analysis of method blanks, matrix blanks, laboratory control samples, and matrix spike samples [17] [22]. Control charts should be maintained to monitor method performance over time and identify trends that might indicate method drift or systematic errors.

Inter-laboratory comparison studies provide additional confidence in method performance and help identify potential sources of bias [22]. Participation in proficiency testing programs, when available, offers external validation of analytical capabilities and helps ensure method transferability across different laboratories and analysts.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1561 of 1601 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7549-37-3

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes